1-N,1-N-dimethylbutane-1,2-diamine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-N,1-N-dimethylbutane-1,2-diamine;dihydrochloride is a chemical compound with the molecular formula C6H16N2·2HCl. It is a diamine derivative, meaning it contains two amine groups. This compound is often used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-N,1-N-dimethylbutane-1,2-diamine;dihydrochloride can be synthesized through the reaction of butane-1,2-diol with dimethylamineThe reaction produces 1-N,1-N-dimethylbutane-1,2-diamine as the primary product, with water as a byproduct .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified and converted to its dihydrochloride salt form for stability and ease of handling.
Chemical Reactions Analysis
Types of Reactions
1-N,1-N-dimethylbutane-1,2-diamine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenated compounds and alkylating agents are typical reagents for substitution reactions.
Major Products
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
1-N,1-N-dimethylbutane-1,2-diamine;dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is explored as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1-N,1-N-dimethylbutane-1,2-diamine;dihydrochloride involves its interaction with molecular targets through its amine groups. These interactions can lead to the formation of stable complexes with metals or other molecules, facilitating various chemical reactions. The compound’s ability to act as a ligand in coordination chemistry is a key aspect of its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
N,N’-Dimethyl-1,4-butanediamine: Similar in structure but with different spatial arrangement of amine groups.
1,2-Dimethylethylenediamine: Contains two methyl groups on the ethylenediamine backbone.
trans-N,N’-Dimethylcyclohexane-1,2-diamine: A cyclic analog with similar functional groups.
Uniqueness
1-N,1-N-dimethylbutane-1,2-diamine;dihydrochloride is unique due to its specific linear structure and the presence of two dimethylated amine groups. This configuration allows it to participate in a wide range of chemical reactions and makes it a versatile compound in both research and industrial applications.
Properties
Molecular Formula |
C6H18Cl2N2 |
---|---|
Molecular Weight |
189.12 g/mol |
IUPAC Name |
1-N,1-N-dimethylbutane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C6H16N2.2ClH/c1-4-6(7)5-8(2)3;;/h6H,4-5,7H2,1-3H3;2*1H |
InChI Key |
LLVSJPZVUOHYBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN(C)C)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.